5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine
CAS No.: 90138-98-0
Cat. No.: VC17340808
Molecular Formula: C17H29N3S
Molecular Weight: 307.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90138-98-0 |
|---|---|
| Molecular Formula | C17H29N3S |
| Molecular Weight | 307.5 g/mol |
| IUPAC Name | 5,7,7-trimethyl-2-nonyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine |
| Standard InChI | InChI=1S/C17H29N3S/c1-5-6-7-8-9-10-11-12-15-19-20-14(2)13-17(3,4)18-16(20)21-15/h13H,5-12H2,1-4H3 |
| Standard InChI Key | DVAIJDCYJTXWGL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC1=NN2C(=CC(N=C2S1)(C)C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a bicyclic system where a thiadiazole ring (containing sulfur and two nitrogen atoms) is fused to a pyrimidine ring (a six-membered ring with two nitrogen atoms). The 2-position is substituted with a nonyl chain (), while the 5,7,7-positions are occupied by methyl groups. This arrangement creates a hydrophobic core, critical for interacting with biological membranes or hydrophobic enzyme pockets .
Physicochemical Characteristics
The presence of the nonyl group significantly increases the compound’s lipophilicity, as evidenced by its calculated partition coefficient () of 5.2, suggesting high membrane permeability. The thiadiazole moiety contributes to its stability under physiological conditions, while the pyrimidine ring enables hydrogen bonding with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.5 g/mol |
| Melting Point | 142–145°C (decomposes) |
| 5.2 | |
| Solubility | Insoluble in water; soluble in DMSO, ethanol |
Synthesis and Characterization
Synthetic Routes
The synthesis of 5,7,7-trimethyl-2-nonyl-7H- thiadiazolo[3,2-a]pyrimidine typically involves cyclization reactions. A patented method (DE3717232A1) employs polyphosphoric acid (PPA) at 90–95°C to cyclize 4,4,6-trimethyl-1-acylamino-2-thioxo-1,2,3,4-tetrahydropyrimidine precursors . This acid-catalyzed process achieves yields of 68–72%, with the reaction mechanism involving intramolecular nucleophilic attack and dehydration.
Alternative routes include multi-component reactions using 2-aminothiadiazoles, aldehydes, and active methylene compounds in ethanol, catalyzed by vanadium oxide on fluorapatite . This green chemistry approach reduces reaction times to 2–3 hours at room temperature, yielding 80–85% product.
Analytical Characterization
Structural confirmation relies on spectroscopic techniques:
-
IR Spectroscopy: Peaks at 1650 cm (C=N stretch) and 1250 cm (C-S stretch) confirm the thiadiazole ring.
-
: Signals at δ 1.25 (nonyl chain CH), δ 1.98 (trimethyl groups), and δ 7.35 (pyrimidine H-6) validate the substituents .
-
Mass Spectrometry: A molecular ion peak at m/z 307.5 ([M]) aligns with the molecular formula.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum antimicrobial activity. Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to ciprofloxacin (MIC = 4 μg/mL). Its mechanism involves disrupting bacterial cell membrane integrity, as shown by propidium iodide uptake assays .
| Assay | Target | Result (IC/MIC) |
|---|---|---|
| SRB Cytotoxicity | A549 Cells | 12.5 μM |
| Broth Microdilution | S. aureus | 8 μg/mL |
| DNA Intercalation | Topoisomerase IIα |
Pharmacological Mechanisms
Enzyme Inhibition
The thiadiazolopyrimidine scaffold competitively inhibits dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. Kinetic studies reveal a of 0.45 μM, indicating strong binding affinity. This inhibition depletes tetrahydrofolate pools, impairing nucleotide synthesis in rapidly dividing cells.
Signal Transduction Modulation
At 10 μM, the compound reduces cAMP levels by 62% in HEK293 cells, implicating phosphodiesterase (PDE) inhibition . This activity parallels milrinone, a PDE3 inhibitor used in heart failure, suggesting potential cardiovascular applications.
Comparative Analysis with Analogues
Replacing the nonyl group with shorter alkyl chains (e.g., methyl or ethyl) diminishes antimicrobial potency (MIC > 64 μg/mL), underscoring the importance of lipophilicity. Conversely, fluorination at the pyrimidine C-5 position enhances anticancer activity (IC = 6.8 μM against MCF-7 cells) .
Future Directions
Structural Optimization
Introducing polar groups (e.g., hydroxyl or amine) could improve water solubility without compromising activity. Molecular dynamics simulations predict that a 7-hydroxy derivative would maintain DHFR binding () while increasing solubility by 3-fold.
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) enhances bioavailability. Preliminary trials in murine models show a 4.1-fold increase in plasma half-life (from 2.3 to 9.4 hours) when administered via LNPs.
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